N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of indenyl and quinazolinyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETAMIDE typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the Indenyl Moiety: The indenyl part can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Synthesis of the Quinazolinyl Moiety: The quinazolinyl part can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Coupling of Indenyl and Quinazolinyl Moieties: The final coupling step involves the reaction of the indenyl and quinazolinyl intermediates under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.) for large-scale production.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological Studies: Investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: Use in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETAMIDE: shares structural similarities with other indenyl and quinazolinyl derivatives, such as:
Uniqueness
- Structural Features : The presence of both indenyl and quinazolinyl moieties in a single molecule imparts unique chemical and biological properties.
- Biological Activity : The specific arrangement of functional groups may result in distinct interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21N3O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C21H21N3O5/c1-28-17-9-12-7-8-16(14(12)10-18(17)29-2)22-19(25)11-24-20(26)13-5-3-4-6-15(13)23-21(24)27/h3-6,9-10,16H,7-8,11H2,1-2H3,(H,22,25)(H,23,27) |
InChI Key |
GYZGKLOQNDNQNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O)OC |
Origin of Product |
United States |
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